molecular formula C19H24N6O5S B3005533 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 886893-85-2

4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B3005533
CAS No.: 886893-85-2
M. Wt: 448.5
InChI Key: VNYGOSRQQPWWHJ-UHFFFAOYSA-N
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Description

4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating multiple heterocyclic systems, including a pyridazine core, a piperazine linker, and a terminal morpholine group, which are commonly found in pharmacologically active agents. The presence of the aryl sulfonyl moiety further enhances its potential as a versatile scaffold for designing enzyme inhibitors. The primary research applications for this compound are derived from its structural characteristics. Compounds containing morpholine and piperazine rings are frequently investigated as kinase inhibitors and modulators of various cellular signaling pathways. The specific molecular architecture suggests potential utility in oncology research, particularly in the development of targeted therapies against specific cancer cell lines. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes or as a core structural template for generating diverse chemical libraries for high-throughput screening against biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this material for their specific experimental applications.

Properties

IUPAC Name

4-[6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S/c1-15-2-3-16(25(26)27)14-17(15)31(28,29)24-8-6-22(7-9-24)18-4-5-19(21-20-18)23-10-12-30-13-11-23/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGOSRQQPWWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, also known by its CAS number 886893-85-2, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6O5SC_{19}H_{24}N_{6}O_{5}S, with a molecular weight of approximately 432.49 g/mol. Its structure features a morpholine ring, a pyridazine moiety, and a piperazine unit linked to a nitrophenyl sulfonyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which may increase acetylcholine levels in the synaptic cleft, beneficial for conditions like Alzheimer's disease.
  • Antitumor Activity :
    • Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through the Bcl-2 pathway, a key regulator of cell death .
  • Antibacterial Properties :
    • The compound has been evaluated for its antibacterial activity against various pathogens, showing promising results in inhibiting growth at micromolar concentrations .

Biological Activity Data

Biological ActivityTargetEffectReference
AChE InhibitionAChEIncreased acetylcholine levels
Antitumor ActivityCancer Cell LinesInduces apoptosis via Bcl-2 pathway
Antibacterial ActivityVarious BacteriaMIC values between 3.12 and 12.5 µg/mL

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory pathways.
  • Cancer Research : In vitro experiments showed that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .
  • Antimicrobial Testing : Research focused on its antibacterial properties revealed that it was particularly effective against Gram-positive bacteria, with lower MIC values compared to traditional antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Libraries ()

Compounds 9f–9j in share a central aniline core with sulfonylated piperazine and pyridinylmethyl substituents, differing in sulfonyl aryl groups. Key comparisons:

Compound ID Sulfonyl Substituent Molecular Weight (m/z) LCMS Retention Time (min) Purity
9f Phenyl 454.1 [M + H]+ 2.289 >98%
9g 3,4-Dichlorophenyl 522.0 [M + H]+ 2.637 8%
9h 4-Trifluoromethylphenyl 522.1 [M + H]+ 2.551 21%
9i Naphthalen-2-yl 504.1 [M + H]+ 2.559 >98%
9j 4-Fluorophenyl 472.1 [M + H]+ 2.326 31%
Target Compound 2-Methyl-5-nitrophenyl ~530–540 (estimated) N/A N/A

Key Observations :

  • Molecular Weight : The target’s estimated mass (~530–540 Da) exceeds most analogues in , which may affect membrane permeability.
  • Synthetic Accessibility : Compounds like 9f and 9i achieve >98% purity via commercial synthesis, whereas others (e.g., 9g ) show low yields (8%), suggesting challenges in introducing bulky/electron-deficient substituents .

Thienopyrimidine-Based Analogues (–5)

Patented compounds in –5 feature thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine cores with morpholine and sulfonylated piperazine groups. For example:

  • Compound 154: 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (MH+ 494.19) .
  • Compound 101: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19) .

Key Comparisons :

  • Substituent Flexibility : The patent compounds use methanesulfonyl or methylbenzoimidazolyl groups, whereas the target’s nitroaryl group may confer stronger electrophilicity for covalent binding .

Morpholine Sulfonyl Derivatives ()

lists morpholine sulfonamides like 4-[(4-nitrophenyl)sulfonyl]morpholine and 4-[(2-hydrazino-5-nitrophenyl)sulfonyl]morpholine, which lack the piperazine-pyridazine framework. These compounds serve as intermediates but highlight the role of nitro groups in directing reactivity during synthesis .

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